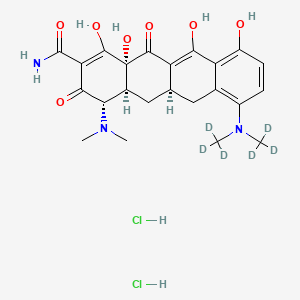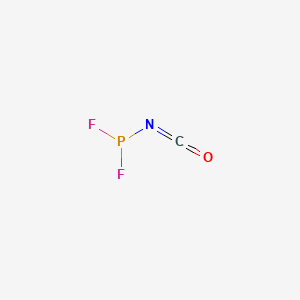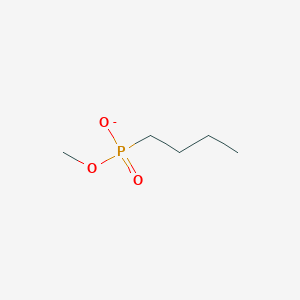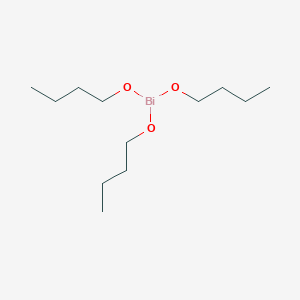
2H-1,2,4-Benzothiadiazine-3-carboxylic acid, 3,4-dihydro-7-sulfamoyl-6-(trifluoromethyl)-, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,2,4-Benzothiadiazine-3-carboxylic acid, 3,4-dihydro-7-sulfamoyl-6-(trifluoromethyl)-, 1,1-dioxide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiadiazine ring system with sulfonamide and trifluoromethyl groups.
Vorbereitungsmethoden
The synthesis of 2H-1,2,4-Benzothiadiazine-3-carboxylic acid, 3,4-dihydro-7-sulfamoyl-6-(trifluoromethyl)-, 1,1-dioxide typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2H-1,2,4-Benzothiadiazine-3-carboxylic acid, 3,4-dihydro-7-sulfamoyl-6-(trifluoromethyl)-, 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2H-1,2,4-Benzothiadiazine-3-carboxylic acid, 3,4-dihydro-7-sulfamoyl-6-(trifluoromethyl)-, 1,1-dioxide stands out due to its unique structural features and diverse applications. Similar compounds include other benzothiadiazine derivatives, which may have different substituents and functional groups. The presence of the trifluoromethyl and sulfonamide groups in this compound contributes to its distinct properties and reactivity .
Eigenschaften
CAS-Nummer |
393-21-5 |
|---|---|
Molekularformel |
C9H8F3N3O6S2 |
Molekulargewicht |
375.3 g/mol |
IUPAC-Name |
1,1-dioxo-7-sulfamoyl-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxylic acid |
InChI |
InChI=1S/C9H8F3N3O6S2/c10-9(11,12)3-1-4-6(2-5(3)22(13,18)19)23(20,21)15-7(14-4)8(16)17/h1-2,7,14-15H,(H,16,17)(H2,13,18,19) |
InChI-Schlüssel |
FBNXAROHEIKWIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC2=C1NC(NS2(=O)=O)C(=O)O)S(=O)(=O)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Chlorobicyclo[2.2.1]heptane](/img/structure/B14757553.png)






![6h-Spiro[benzo[c]acridine-5,1'-cyclopentane]](/img/structure/B14757599.png)
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B14757605.png)
![1-(2-acetamido-3,3-dimethylbutanoyl)-3-fluoro-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B14757608.png)

![[S(R)]-N-[(R)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14757632.png)

